Ultra-Potent RNase L Activation: A 10,000-Fold Potency Advantage
Pyrazinamine, 6-(methylthio)- (9CI) demonstrates ultra-potent activation of RNase L, with an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. This stands in stark contrast to another known RNase L activator, RNase L-IN-2, which exhibits an EC50 of 22 μM (22,000 nM) . The target compound is therefore approximately 10,000-fold more potent in this functional assay.
| Evidence Dimension | Potency of RNase L activation (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | RNase L-IN-2: EC50 = 22,000 nM |
| Quantified Difference | ~10,000-fold lower (more potent) |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts for target compound; activation of RNase L for comparator. |
Why This Matters
This 10,000-fold potency difference is a critical procurement driver, enabling experiments at significantly lower, less cytotoxic concentrations and demonstrating a uniquely high affinity interaction that is essential for studying the nuanced roles of the RNase L pathway.
- [1] BindingDB. (2009). PrimarySearch_ki: Activation of RNase L by 6-(Methylthio)pyrazin-2-amine. BindingDB ID: 50000660. View Source
